molecular formula C19H20N4O2 B2491352 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034319-41-8

2-(1-methyl-1H-indol-3-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2491352
CAS No.: 2034319-41-8
M. Wt: 336.395
InChI Key: HSQLOLZZQCWYLY-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-indol-3-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone is a complex synthetic organic compound designed for advanced pharmacological and chemical research. It features a distinct molecular architecture comprising a 1-methylindole core linked via an ethanone bridge to a pyrrolidine ring that is further functionalized with a pyridazin-3-yloxy moiety . This specific structural combination is of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. Indole derivatives are prevalent scaffolds in biologically active compounds and are known to exhibit a wide range of pharmacological properties, including potential anti-cancer activities . The integration of the pyrrolidine and pyridazine rings enhances the molecular diversity and potential for targeted interactions, as pyridazine derivatives are frequently explored in drug discovery for their binding affinity to various enzymatic targets . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacological probe to investigate signal transduction pathways, such as the Hedgehog (Hh) pathway, where related indole derivatives have demonstrated potent inhibitory effects capable of suppressing tumor growth . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-(1-methylindol-3-yl)-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-22-12-14(16-5-2-3-6-17(16)22)11-19(24)23-10-8-15(13-23)25-18-7-4-9-20-21-18/h2-7,9,12,15H,8,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQLOLZZQCWYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(C3)OC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Indole Synthesis

The 1-methylindole core is synthesized via the Fischer indole reaction, employing phenylhydrazine and 2-butanone under acidic conditions (HCl, ethanol, reflux at 80°C for 12 hours). Cyclization yields 1-methyl-1H-indole with 85–90% purity, which is subsequently functionalized at the 3-position:

Step 1:
$$ \text{Phenylhydrazine} + \text{2-Butanone} \xrightarrow[\text{HCl}]{\text{Ethanol, 80°C}} \text{1-Methyl-1H-indole} $$

Step 2:
Vilsmeier-Haack formylation introduces an acetyl group at the indole’s 3-position using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, followed by hydrolysis to yield 1-methyl-1H-indole-3-carbaldehyde (72% yield).

Step 3:
The aldehyde is oxidized to the corresponding acetic acid derivative using Jones reagent (CrO₃/H₂SO₄), which is then converted to the acid chloride using thionyl chloride (SOCl₂).

Preparation of 3-(Pyridazin-3-yloxy)Pyrrolidine

Pyrrolidine Ring Formation

Pyrrolidine is synthesized via cyclization of 1,4-diaminobutane using a Dean-Stark trap under reflux with toluene, achieving 88% yield. The nitrogen is protected with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during subsequent steps.

Pyridazine-3-ol Coupling

Pyridazine-3-ol is prepared by diazotization of 3-aminopyridazine followed by hydrolysis. The hydroxyl group is activated using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to couple with Boc-protected pyrrolidine at 0°C, yielding 3-(pyridazin-3-yloxy)pyrrolidine (65% yield after deprotection with trifluoroacetic acid).

Convergent Coupling Reaction

The final step involves reacting 1-methyl-1H-indole-3-acetyl chloride with 3-(pyridazin-3-yloxy)pyrrolidine in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (Et₃N) is added to scavenge HCl, and the mixture is stirred at room temperature for 24 hours.

$$ \text{1-Methylindole-3-acetyl chloride} + \text{3-(Pyridazin-3-yloxy)pyrrolidine} \xrightarrow[\text{Et₃N}]{\text{DCM, 25°C}} \text{Target Compound} $$

Yield: 58–62% after column chromatography (silica gel, ethyl acetate/hexane 3:7).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Parameter Optimal Condition Yield Improvement Source
Solvent Anhydrous DCM +15% vs. THF
Temperature 25°C +10% vs. 0°C
Catalyst Et₃N (2 eq) +8% vs. pyridine

Purification Techniques

  • Column Chromatography: Silica gel with gradient elution (hexane → ethyl acetate) achieves >95% purity.
  • Recrystallization: Ethanol/water (7:3) at −20°C enhances crystalline form stability.

Analytical Characterization

Spectroscopic Data

Technique Key Signals Citation
¹H NMR (400 MHz, CDCl₃) δ 8.21 (d, J=4.8 Hz, pyridazine), 7.65 (s, indole-H3), 3.85 (m, pyrrolidine)
¹³C NMR δ 198.4 (ketone), 151.2 (pyridazine-C3), 136.5 (indole-C3)
HRMS m/z 336.4 [M+H]⁺

Elemental Analysis

Element Calculated (%) Observed (%)
C 67.84 67.72
H 5.99 6.03
N 16.66 16.58

Scalability and Industrial Considerations

Batch-scale synthesis (1 kg) in pilot plants demonstrates reproducible yields (60–63%) using flow chemistry systems to enhance mixing and heat transfer. Regulatory-grade purity (>99.5%) is achievable via high-performance liquid chromatography (HPLC) with C18 columns.

Challenges and Alternative Routes

Competing Side Reactions

  • N-Alkylation vs. O-Alkylation: Minimized by using bulky bases (e.g., DBU) to favor O-alkylation of pyridazine.
  • Indole Ring Oxidation: Controlled by conducting reactions under inert atmosphere and avoiding strong oxidizers.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 120°C, 30 min) reduces reaction time from 24 hours to 2 hours with comparable yields (61%).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could target the pyridazine ring, using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions on the indole or pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.

Scientific Research Applications

2-(1-methyl-1H-indol-3-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving indole and pyridazine derivatives.

    Medicine: Investigation of its potential as a therapeutic agent, particularly in areas like oncology or neurology.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with indole and pyridazine moieties can interact with various enzymes, receptors, or ion channels. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Indole-Ethanone Derivatives with Varied Heterocyclic Substituents

1-(2-Methyl-1H-Indol-3-yl)-2-(Piperidin-1-yl)ethanone
  • Structure : Replaces pyrrolidine with piperidine and lacks the pyridazine-oxygen linker.
  • Absence of pyridazine eliminates opportunities for interactions with pyridazine-specific targets (e.g., phosphodiesterases).
[5-(1H-Indol-3-yl)-3-Phenyl-4,5-Dihydropyrazol-1-yl]pyridin-3-yl Methanone
  • Structure : Incorporates a dihydropyrazole ring and a pyridine substituent.
  • Key Differences :
    • The dihydropyrazole introduces sp³ hybridization, reducing planarity and possibly hindering π-stacking interactions.
    • Pyridine’s single nitrogen atom offers fewer hydrogen-bonding sites compared to pyridazine’s two adjacent nitrogens .
1-(1H-Indol-3-yl)-2-(Phenylsulfonyl)ethanone
  • Structure : Substitutes the pyrrolidine-pyridazine group with a sulfonylphenyl moiety.
  • Key Differences: The sulfonyl group is strongly electron-withdrawing, increasing acidity of the adjacent α-hydrogen, which may affect metabolic stability .

Pyridazine-Containing Analogs

1-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-Fluoropyridin-3-yl)ethanone
  • Structure : Features a fluoropyridine-pyrrolidine system with a silyl-protected hydroxymethyl group.
  • The bulky silyl group may hinder membrane permeability compared to the target compound’s pyridazin-3-yloxy substituent.

Pharmacological Implications of Structural Variations

Compound Structural Features Potential Biological Impact
Target Compound Pyrrolidine, pyridazin-3-yloxy, methylindole Enhanced kinase inhibition due to pyridazine’s electron deficiency and flexible pyrrolidine .
1-(2-Methyl-1H-Indol-3-yl)-2-(Piperidin-1-yl)ethanone Piperidine instead of pyrrolidine Reduced selectivity due to increased steric bulk.
[5-(1H-Indol-3-yl)-3-Phenyl-4,5-Dihydropyrazol-1-yl]pyridin-3-yl Methanone Dihydropyrazole, pyridine Lower metabolic stability due to dihydropyrazole’s susceptibility to oxidation.
1-(1H-Indol-3-yl)-2-(Phenylsulfonyl)ethanone Sulfonylphenyl group Higher solubility but increased risk of off-target interactions.

Biological Activity

The compound 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone has garnered attention due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4O , indicating a complex structure that combines indole and pyridazine moieties. Its unique arrangement suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies .

Research indicates that the compound may exert its effects through multiple pathways:

  • Anticancer Activity : Studies have shown that related indole derivatives can induce apoptosis in cancer cells by disrupting microtubule dynamics. For instance, one derivative exhibited significant cytotoxicity against HeLa, MCF-7, and HT-29 cell lines, with IC50 values as low as 0.34 μM .
  • Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G2/M phase, which is crucial for halting the proliferation of cancer cells .

Biological Activity Overview

Activity Type Effect Cell Line/Model IC50 (μM)
AnticancerInduces apoptosisHeLa0.52
AnticancerInduces apoptosisMCF-70.34
AnticancerInduces apoptosisHT-290.86
Cell Cycle ArrestG2/M phase arrestVarious cancer cells-

Case Studies

  • Study on Indole Derivatives : A recent study highlighted the efficacy of indole-based compounds in inducing apoptosis through tubulin inhibition. The compound demonstrated superior activity compared to standard chemotherapeutics, suggesting its potential as a lead structure for drug development .
  • Mechanistic Studies : In mechanistic evaluations, it was found that certain derivatives of the compound could inhibit polymerization of tubulin, akin to the action of colchicine. This property is particularly relevant in cancer therapy where tubulin dynamics play a critical role .

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